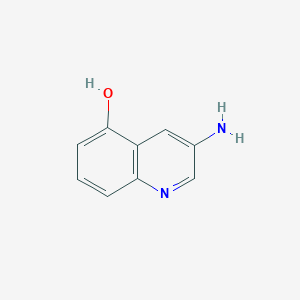

3-Aminoquinolin-5-OL

Description

BenchChem offers high-quality 3-Aminoquinolin-5-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoquinolin-5-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDORXRXKSRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857277 | |

| Record name | 3-Aminoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261625-77-7 | |

| Record name | 3-Aminoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoquinolin-5-OL: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] First isolated from coal tar in 1834, the quinoline moiety is a versatile and highly "druggable" structure, amenable to a variety of chemical modifications to optimize its pharmacological profile.[1] Derivatives of quinoline have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The introduction of amino and hydroxyl substituents on the quinoline core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3-Aminoquinolin-5-OL, including its molecular structure, properties, a proposed synthetic pathway, and its potential applications in modern drug discovery.

Core Compound Profile: 3-Aminoquinolin-5-OL

3-Aminoquinolin-5-OL is a heterocyclic aromatic compound featuring a quinoline core substituted with an amino group at the 3-position and a hydroxyl group at the 5-position. The presence of both a basic amino group and an acidic hydroxyl group suggests that this molecule can participate in a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of 3-Aminoquinolin-5-OL are summarized in the table below. For comparative purposes, data for the parent compound, 3-Aminoquinoline, is also included.

| Property | 3-Aminoquinolin-5-OL | 3-Aminoquinoline |

| CAS Number | 1261625-77-7[2] | 580-17-6[3] |

| Molecular Formula | C₉H₈N₂O[2] | C₉H₈N₂[3] |

| Molecular Weight | 160.17 g/mol [2] | 144.17 g/mol [3] |

| Appearance | Not specified (likely a solid) | Solid[4] |

| Melting Point | Not specified | 91-92 °C[4] |

| Storage | Room temperature[2] | Not specified |

Synthesis of 3-Aminoquinolin-5-OL: A Proposed Pathway

A hypothetical, yet chemically sound, synthetic workflow is outlined below. This process illustrates a multi-step synthesis that could yield the target compound.

Sources

An In-depth Technical Guide to 3-Aminoquinolin-5-OL: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-Aminoquinolin-5-OL, a heterocyclic compound belonging to the esteemed quinoline family. While a specific historical record of its initial discovery is not prominent in the scientific literature, its significance lies in its potential as a versatile building block in medicinal chemistry and materials science. This document will delve into its plausible synthetic origins, detailed experimental protocols for its preparation, its physicochemical and spectroscopic profile, and explore its potential applications based on the well-established biological activities of the quinoline scaffold.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products, most notably the cinchona alkaloids such as quinine, a historic antimalarial agent. The versatility of the quinoline nucleus allows for a wide array of chemical modifications, leading to a vast library of compounds with diverse and potent biological activities.[1] These activities span a remarkable range, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[2][3] The enduring interest in quinoline derivatives within the pharmaceutical industry underscores the importance of understanding the synthesis and properties of novel substituted quinolines like 3-Aminoquinolin-5-OL.

A Postulated History: The Synthetic Emergence of 3-Aminoquinolin-5-OL

A dedicated discovery paper for 3-Aminoquinolin-5-OL is not readily found in the historical chemical literature. Its emergence is more likely a result of systematic synthetic explorations of the quinoline scaffold rather than a singular discovery event. The compound, identified by its CAS number 1261625-77-7, is available from several chemical suppliers, indicating its utility as a synthetic intermediate. Its history is therefore intrinsically linked to the development of foundational reactions for quinoline synthesis.

The structure of 3-Aminoquinolin-5-OL, with substituents on both the benzene and pyridine rings, suggests that its synthesis would rely on one of the classic named reactions for quinoline formation. These methods, developed in the late 19th century, provide powerful strategies for constructing the quinoline core from readily available starting materials. Key among these are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The choice of a particular method is dictated by the desired substitution pattern on the final quinoline product.

Synthetic Methodologies: A Proposed Route to 3-Aminoquinolin-5-OL

Given the 3-amino and 5-hydroxy substitution pattern of the target molecule, a plausible and efficient synthetic strategy can be devised utilizing the principles of the Skraup reaction or a modified Doebner-von Miller reaction . The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[6][7]

For the synthesis of 3-Aminoquinolin-5-OL, a logical starting material would be 3-aminophenol . The reaction would proceed through the formation of acrolein from glycerol (in the Skraup reaction) or the use of an acrolein equivalent, followed by a Michael addition of the aminophenol, cyclization, and oxidation.

Proposed Synthesis via a Modified Skraup Reaction

This proposed protocol is based on the established mechanism of the Skraup reaction, adapted for the specific synthesis of 3-Aminoquinolin-5-OL from 3-aminophenol.

Reaction Scheme:

A proposed Skraup reaction for 3-Aminoquinolin-5-OL.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Mixture: To the flask, add 3-aminophenol (1.0 eq) and a mild oxidizing agent such as arsenic acid or nitrobenzene (1.2 eq).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.0-4.0 eq) to the mixture with constant stirring and cooling in an ice bath to manage the exothermic reaction.

-

Glycerol Addition: Once the mixture is homogeneous, add glycerol (3.0-4.0 eq) dropwise through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours. The reaction is often vigorous, and careful temperature control is crucial.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the heat generated.

-

The crude product will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein.

-

Oxidizing Agent: Is necessary to aromatize the initially formed dihydroquinoline intermediate to the stable quinoline ring.

-

Controlled Addition and Temperature: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Slow addition of reagents and careful temperature monitoring are essential for safety and to prevent unwanted side reactions and tar formation.[4]

-

Neutralization: Is required to precipitate the product, which is soluble in the acidic reaction medium.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized 3-Aminoquinolin-5-OL would be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1261625-77-7 | - |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

Spectroscopic Data (Predicted):

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as a broad signal for the amino (-NH₂) protons and a signal for the hydroxyl (-OH) proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 3,5-disubstituted quinoline scaffold.

-

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.17). Fragmentation patterns would be consistent with the quinoline structure.

Potential Applications in Drug Discovery and Materials Science

While specific biological studies on 3-Aminoquinolin-5-OL are limited, the well-documented and diverse bioactivities of the quinoline scaffold provide a strong rationale for its potential applications.[1][2][3] The presence of both an amino and a hydroxyl group offers two reactive sites for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules.

Potential Therapeutic Areas:

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The amino and hydroxyl groups of 3-Aminoquinolin-5-OL could be functionalized to generate derivatives that target specific cancer-related pathways.

-

Antimicrobial Agents: The quinoline core is a key feature of many antibacterial and antifungal drugs. Derivatives of 3-Aminoquinolin-5-OL could be synthesized and screened for activity against a range of pathogenic microorganisms.

-

Antimalarial Drugs: Following the legacy of quinine and chloroquine, the development of new quinoline-based antimalarials is an ongoing area of research. 3-Aminoquinolin-5-OL could serve as a scaffold for the design of novel compounds to combat drug-resistant malaria strains.

-

Neuroprotective Agents: The ability of some quinoline derivatives to chelate metal ions has led to their investigation as potential treatments for neurodegenerative diseases.

Materials Science Applications:

The fluorescent properties of the quinoline ring system make its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.

Logical Workflow for Exploring Biological Activity:

Workflow for drug discovery starting from 3-Aminoquinolin-5-OL.

Conclusion

3-Aminoquinolin-5-OL represents a valuable, yet underexplored, member of the quinoline family. While its formal "discovery" is not a distinct event, its synthetic accessibility through established methods like the Skraup reaction positions it as a useful building block for further chemical exploration. The presence of reactive amino and hydroxyl groups provides a platform for the generation of diverse derivatives with the potential for significant biological activity. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, providing a plausible synthetic route and highlighting the promising avenues for future investigation into the therapeutic and material applications of this intriguing quinoline scaffold.

References

- A Review On Substitution Quinoline Derivatives and its Biological Activity. International Journal of Research in Engineering, Science and Management.

- Sharma Poonam, Kaur Kamaldeep, Chawla Amit, Singh Ranjodh, & Singh Rahuldev Dhawan R.K. (2020).

- 5-Chloro-8-hydroxyquinoline synthesis. ChemicalBook.

- Biological Activities of Quinoline Deriv

- Biological activities of quinoline deriv

- Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.

- Friedländer synthesis. Wikipedia.

- Synthesis of 5-Hydroxyquinolines.

- How to improve the synthesis method of 5-chloro-8-hydroxyquinoline. Guidechem.

- Method for preparing 5-chloro-8-hydroxyquinoline.

- Friedländer synthesis. SynArchive.

- Doebner–Miller reaction. Wikipedia.

- The Friedländer Synthesis of Quinolines.

- Synthesis of 3‐keto‐quinoline derivatives 517 using anilines,...

- Doebner-Miller Reaction. SynArchive.

- The Friedländer Synthesis of Quinolines. Organic Reactions.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- Skraup reaction. Wikipedia.

- Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline. Benchchem.

- Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replic

- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

- The Skraup Synthesis of Quinolines.

- Doebner-Miller reaction and applic

- The Skraup Synthesis of Quinolines. Organic Reactions.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- My attempt at the Skraup quinoline synthesis. XMB 1.9.11.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.

- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. the DeRisi Lab - UCSF.

- Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents.

- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. PubMed.

- 3-Aminoquinoline. PubChem.

- SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIV

- Pharmaceutical compositions and methods of using the same. PubChem.

- Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.

- 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. PMC.

- PRMT5 inhibitors.

- UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OES Performance with DFT Characterization and Antimicrobial-Target Docking.

- High-purity quinoline derivative and method for manufacturing same.

Sources

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

Spectroscopic Profile of 3-Aminoquinolin-5-ol: A Technical Guide for Researchers

Introduction

3-Aminoquinolin-5-ol is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it possesses a scaffold known for a wide range of biological activities and unique photophysical properties. A thorough understanding of its molecular structure and electronic characteristics is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Aminoquinolin-5-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of direct experimental data for 3-Aminoquinolin-5-ol in public databases, this guide synthesizes a predicted spectroscopic profile based on established principles of spectroscopy and empirical data from closely related analogues, such as 3-aminoquinoline and quinolin-5-ol. This approach provides a robust and scientifically grounded reference for the identification and characterization of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Aminoquinolin-5-ol are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of quinoline derivatives involves dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for compounds with exchangeable protons like those in amino and hydroxyl groups. The spectra are typically recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The quinoline ring system gives rise to a complex and informative ¹H NMR spectrum. The introduction of an electron-donating amino (-NH₂) group at the C3 position and an electron-donating hydroxyl (-OH) group at the C5 position significantly influences the chemical shifts of the aromatic protons. These groups increase the electron density on the ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) compared to unsubstituted quinoline.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Aminoquinolin-5-ol in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.3 | s | - | Singlet due to lack of adjacent protons. Deshielded by the adjacent nitrogen. |

| H4 | ~7.0 | s | - | Singlet. Significantly shielded by the ortho -NH₂ group. |

| H6 | ~6.8 | d | ~7.5 | Doublet. Shielded by the ortho -OH group. |

| H7 | ~7.2 | t | ~7.8 | Triplet. Influenced by both substituents, showing a typical aromatic coupling pattern. |

| H8 | ~7.4 | d | ~8.0 | Doublet. Less affected by the substituents compared to other protons. |

| -NH₂ | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |

| -OH | ~9.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift is highly dependent on solvent and hydrogen bonding. |

Caption: Electron-donating groups (EDGs) increase shielding on the quinoline core.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton. The electron-donating -NH₂ and -OH groups will cause a significant upfield shift for the carbons to which they are attached (ipso-carbons) and the corresponding ortho and para carbons.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Aminoquinolin-5-ol in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~145 | Deshielded due to proximity to nitrogen. |

| C3 | ~135 | Attached to the amino group, but also influenced by the nitrogen in the ring. |

| C4 | ~115 | Shielded by the ortho -NH₂ group. |

| C4a | ~140 | Junction carbon, influenced by both rings and the -OH group. |

| C5 | ~150 | Attached to the hydroxyl group (ipso-carbon), significantly deshielded. |

| C6 | ~110 | Shielded by the ortho -OH group. |

| C7 | ~128 | Less affected by the substituents. |

| C8 | ~120 | Shielded by the para -OH group. |

| C8a | ~148 | Junction carbon, deshielded by the adjacent nitrogen. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

IR spectra are commonly obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. This technique requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum of 3-Aminoquinolin-5-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H aromatic, C=C, and C=N bonds.

Table 3: Predicted Major IR Absorption Bands for 3-Aminoquinolin-5-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. |

| 3100-3000 | Medium | Aromatic C-H stretching. |

| 1620-1580 | Strong | C=C and C=N stretching vibrations of the quinoline ring. |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations. |

| 1300-1200 | Strong | C-O stretching of the phenolic hydroxyl group. |

| 1350-1250 | Medium | C-N stretching of the aromatic amine. |

| 900-675 | Medium-Strong | Out-of-plane C-H bending vibrations, characteristic of the substitution pattern. |

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique, typically used for less volatile or thermally fragile molecules, and it often results in a prominent molecular ion peak. For 3-Aminoquinolin-5-ol, ESI in positive ion mode would be a suitable method.

Predicted Mass Spectrum

The molecular formula of 3-Aminoquinolin-5-ol is C₉H₈N₂O, with a monoisotopic mass of 160.0637 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 160.

-

Isotope Peak (M+1): An (M+1) peak at m/z = 161 will be observed due to the natural abundance of ¹³C.

Predicted Fragmentation Pathway

Under ionization, the molecular ion of 3-Aminoquinolin-5-ol can undergo fragmentation. The quinoline ring is relatively stable, but characteristic losses of small neutral molecules are expected.

Caption: Key fragmentation pathways for the molecular ion of 3-Aminoquinolin-5-ol.

Common fragmentation patterns for quinoline derivatives involve the loss of HCN (27 Da) from the pyridine ring and the loss of CO (28 Da) from the phenol moiety.[2][3] Therefore, significant fragment ions are predicted at:

-

m/z = 133: Loss of HCN from the molecular ion.

-

m/z = 132: Loss of CO from the molecular ion.

Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.

IV. Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 3-Aminoquinolin-5-ol. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of related compounds, offer a valuable resource for researchers. These data will aid in the identification, purity assessment, and structural confirmation of 3-Aminoquinolin-5-ol in various research and development settings. Experimental verification of these predictions will be a crucial step in the further investigation of this promising molecule.

References

- BenchChem. (n.d.). A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline.

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

-

NIST. (n.d.). 5-Quinolinol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Quinolin-5-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Aminoquinolin-5-ol

Foreword: The Criticality of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Overlooking a thorough characterization of these attributes in the early stages can lead to costly and often insurmountable roadblocks in later development.

This guide provides a comprehensive framework for the systematic evaluation of 3-Aminoquinolin-5-ol, a quinoline derivative of interest for its potential as a key intermediate in the synthesis of novel therapeutic agents[1]. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a strategic overview and a practical, protocol-driven manual for researchers. We will explore the causality behind experimental choices, grounding our methodologies in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.

Physicochemical Foundation of 3-Aminoquinolin-5-ol

A foundational understanding of a molecule's inherent properties is paramount before embarking on experimental studies. These characteristics govern its behavior in various environments and inform the selection of appropriate analytical techniques.

The structure of 3-Aminoquinolin-5-ol, featuring a quinoline core with both a basic amino group and an acidic hydroxyl group, suggests a complex pH-dependent behavior.[2] This amphoteric nature is a critical consideration for both solubility and stability assessments.

| Property | Value (Predicted) | Source / Method |

| Molecular Formula | C₉H₈N₂O | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| Predicted logP | 1.35 ± 0.65 | Chemicalize[3] |

| Predicted pKa (Strongest Acidic) | 8.95 ± 0.10 (Phenolic OH) | Chemicalize[3] |

| Predicted pKa (Strongest Basic) | 4.75 ± 0.23 (Quinoline N) | Chemicalize[3] |

| Predicted Water Solubility (logS) | -2.45 | Chemicalize[3] |

| Predicted Water Solubility (mg/mL) | 0.35 mg/mL at pH 7.4 | Chemicalize[3] |

Note: The values for logP, pKa, and solubility are computationally predicted and should be experimentally verified. They serve as a crucial starting point for experimental design.

The predicted logP suggests moderate lipophilicity, while the pKa values indicate that the molecule's ionization state will change significantly across the physiological pH range. This pH-dependent charge state is the primary lever we can use to modulate solubility.

A Phased Approach to Solubility Determination

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. We approach its determination in two distinct, complementary phases: kinetic and thermodynamic solubility.

The Rationale: Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a high-throughput assessment typically used in early discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer.[4] This method is fast but can often overestimate the true solubility due to the formation of supersaturated solutions.[5] Its primary purpose is to quickly flag compounds with potential solubility liabilities, allowing for rapid prioritization.

Thermodynamic solubility , conversely, represents the true equilibrium between the dissolved and solid states of a compound.[6] It is determined using the "gold standard" shake-flask method, which is lower-throughput but provides the definitive solubility value essential for pre-formulation and late-stage development.[7]

Below is a logical workflow for assessing the solubility of 3-Aminoquinolin-5-ol.

Caption: Workflow for Solubility Assessment of 3-Aminoquinolin-5-ol.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of 3-Aminoquinolin-5-ol in various aqueous media, a critical parameter for predicting its behavior in the gastrointestinal tract.

Objective: To determine the definitive solubility of 3-Aminoquinolin-5-ol in water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).

Materials:

-

3-Aminoquinolin-5-ol (solid powder)

-

Type I Purified Water

-

SGF and SIF buffers (prepared according to USP standards)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid 3-Aminoquinolin-5-ol to separate vials containing 1 mL of each test medium (Water, SGF, SIF). "Excess" is critical; ensure undissolved solid is clearly visible. This establishes the equilibrium between the solid and dissolved states.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Equilibrate for at least 24 hours to ensure the system reaches a true thermodynamic equilibrium.[6] A 48-hour time point is recommended to confirm that equilibrium has been maintained.

-

pH Measurement: After equilibration, carefully measure and record the final pH of the suspension in each vial. Significant pH shifts could indicate buffer incompatibility or degradation.[5]

-

Phase Separation: Allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter material.

-

Quantification:

-

Prepare a standard stock solution of 3-Aminoquinolin-5-ol of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the filtered supernatant samples with the same solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and samples using a validated HPLC-UV method.

-

-

Data Analysis: Calculate the concentration of 3-Aminoquinolin-5-ol in each sample using the linear regression equation from the calibration curve. The resulting concentration is the thermodynamic solubility.

Expected Data Summary:

| Medium | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | TBD | TBD | TBD |

| SGF | 1.2 | TBD | TBD | TBD |

| SIF | 6.8 | TBD | TBD | TBD |

Mapping the Stability Landscape

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This data is fundamental for determining re-test periods, shelf life, and recommended storage conditions.

The Cornerstone: Forced Degradation Studies

Before initiating long-term stability programs, we must first understand the molecule's intrinsic vulnerabilities. Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[9] This is a regulatory requirement and is essential for developing and validating a stability-indicating analytical method (SIAM) —a method capable of separating and quantifying the intact API from all its potential degradation products.[10]

The goal is to achieve a target degradation of 5-20%.[9] Degradation below 5% may not generate sufficient degradants for detection, while degradation above 20% can lead to secondary degradation products not relevant to formal stability.[10]

Caption: Workflow for Stability-Indicating Method (SIAM) Development.

Protocol: Forced Degradation of 3-Aminoquinolin-5-ol

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for 3-Aminoquinolin-5-ol.

Materials:

-

3-Aminoquinolin-5-ol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Calibrated HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of 3-Aminoquinolin-5-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

-

Stress Conditions: Expose the samples to the following conditions, analyzing at appropriate time points (e.g., 2, 8, 24 hours) to target 5-20% degradation. A control sample (unstressed) should be analyzed concurrently.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.

-

Oxidation: Add 3% H₂O₂ and maintain at room temperature.[10]

-

Thermal: Expose the solid API to 80°C in a stability chamber.

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Method Development & Analysis:

-

Develop a reverse-phase HPLC method. A C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile is a logical starting point.

-

Analyze all stressed samples. The use of a PDA detector is crucial for assessing peak purity by comparing spectra across a single peak. Co-elution of a degradant with the main peak would invalidate the method's specificity.

-

Identify major degradation products. The relative retention times (RRT) should be documented.

-

-

Mass Balance Calculation: The principle of mass balance is a powerful tool for ensuring the SIAM is valid. The sum of the assay value of the API and the levels of all degradation products should be close to 100% of the initial value. A significant deviation suggests that not all degradants are being detected.

Hypothetical Data Summary:

| Stress Condition | Duration | % Assay of API | % Total Impurities | Mass Balance (%) | Major Degradant RRTs |

| 0.1 M HCl, 60°C | 8 h | 89.5 | 10.1 | 99.6 | 0.75, 1.12 |

| 0.1 M NaOH, RT | 2 h | 91.2 | 8.5 | 99.7 | 0.68 |

| 3% H₂O₂, RT | 24 h | 94.8 | 4.9 | 99.7 | 1.35 |

| 80°C Heat (solid) | 7 days | 98.5 | 1.3 | 99.8 | 0.75 |

| Photolytic (ICH Q1B) | Cycle | 97.1 | 2.5 | 99.6 | 1.50 |

Formal Stability Studies (ICH Q1A R2)

Once a validated SIAM is in place, formal stability studies can be initiated on at least three primary batches of the API.[8] These studies are conducted under controlled storage conditions for extended periods to establish a re-test period.

Storage Conditions (General Case):

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from ICH Q1A(R2) Guidelines[11][12]

Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, a minimum of 0, 3, and 6 months is recommended.[12]

Conclusion: An Integrated Strategy for Development

The solubility and stability data generated through these studies are not independent workstreams; they are deeply interconnected and directly inform the drug development pathway. Poor aqueous solubility, as predicted for 3-Aminoquinolin-5-ol, may be overcome by developing a salt form, a strategy whose success is contingent upon the stability of the molecule at the pH required for salt formation. Stability data identifies the "critical quality attributes" that must be monitored and controlled, while forced degradation studies provide the validated analytical tools to do so. By adopting this rigorous, scientifically-grounded approach early in development, researchers can build a robust data package that de-risks the project, facilitates seamless formulation development, and ultimately, accelerates the path to the clinic.

References

-

Chemicalize. Structure-based Calculations and Predictions. [Link]

-

ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

ResolveMass Laboratories. How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

European Medicines Agency. ICH guideline Q1A(R2) on stability testing of new drug substances and products. [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Pharma Dekho. Sop for force degradation study. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. [Link]

-

MySkinRecipes. 3-Aminoquinolin-5-ol. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

Sources

- 1. 3-Aminoquinolin-5-ol [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Reliability of log P Values for Drugs Calculated by Several Methods [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peerj.com [peerj.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Introduction to 3-Aminoquinolin-5-OL: A Molecule of Latent Potential

An In-Depth Technical Guide to the Potential Research Applications of 3-Aminoquinolin-5-OL

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on the untapped research potential of a specific derivative, 3-Aminoquinolin-5-OL. While direct literature on this compound is emerging, its structural amalgamation of a 3-aminoquinoline moiety and a 5-hydroxyquinoline core strongly suggests significant therapeutic and diagnostic promise. By examining the well-documented activities of its constituent substructures and closely related analogs, this document serves as a technical primer for researchers, scientists, and drug development professionals. We will explore potential applications in oncology, neurodegenerative diseases, and microbiology, and as a fluorescent chemical sensor. This guide provides hypothesized mechanisms of action, detailed experimental protocols, and a framework for future investigations into this promising molecule.

3-Aminoquinolin-5-OL is a heterocyclic aromatic compound featuring a quinoline nucleus substituted with an amino group at the 3-position and a hydroxyl group at the 5-position. The quinoline ring system itself is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects. The addition of the amino and hydroxyl groups is predicted to bestow unique physicochemical properties, enhancing its potential for specific biological interactions.

The 3-amino group can act as a key pharmacophore, participating in hydrogen bonding and serving as an attachment point for further chemical modifications. The 5-hydroxyl group, on the other hand, is known to be involved in metal ion chelation and can contribute to antioxidant properties, both of which are crucial in various pathological conditions. This guide will extrapolate from the rich chemistry of related quinoline derivatives to build a strong case for the investigation of 3-Aminoquinolin-5-OL in several key research areas.

Table 1: Physicochemical Properties of 3-Aminoquinolin-5-OL

| Property | Value | Source |

| CAS Number | 1261625-77-7 | MySkinRecipes[1] |

| Molecular Formula | C₉H₈N₂O | MySkinRecipes[1] |

| Molecular Weight | 160.17 g/mol | MySkinRecipes[1] |

| Predicted Bioactivity | Anticancer, Neuroprotective, Antimicrobial, Fluorescent Probe | Inferred from related compounds |

Proposed Synthesis of 3-Aminoquinolin-5-OL

A likely route would involve the reduction of a nitro group to form the 3-amino substituent and the demethylation of a methoxy group to yield the 5-hydroxyl group.

Caption: Potential mechanism of 3-Aminoquinolin-5-OL as a kinase inhibitor.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of 3-Aminoquinolin-5-OL on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-Aminoquinolin-5-OL in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [2] Table 2: Representative Anticancer Activity of Related Quinoline Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-Amino-pyrano[3,2-c]quinoline | MCF-7 | 0.026 | [3] |

| 4-Aminoquinoline-3-carboxamide | BTKWT | 0.0053 | [4] |

| 8-Hydroxyquinoline derivative | C-32 (melanoma) | Varies | [5] |

Potential Research Application: Neurodegenerative Diseases

The 5-hydroxyquinoline moiety is a well-known metal chelator and antioxidant, properties that are highly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dyshomeostasis and oxidative stress are key pathological features.

Hypothesized Mechanism of Action: Neuroprotection

3-Aminoquinolin-5-OL could exert neuroprotective effects through a multi-target approach:

-

Antioxidant Activity: The hydroxyl group can scavenge reactive oxygen species (ROS), mitigating oxidative damage to neurons.

-

Metal Ion Chelation: By chelating excess metal ions like copper and zinc, it can prevent their participation in redox reactions that generate ROS and inhibit metal-induced protein aggregation (e.g., amyloid-β). [6]* Anti-inflammatory Effects: It may modulate inflammatory pathways in the brain, reducing neuroinflammation.

Caption: Multi-target neuroprotective mechanisms of 3-Aminoquinolin-5-OL.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of 3-Aminoquinolin-5-OL to protect neuronal cells from oxidative stress-induced death.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of 3-Aminoquinolin-5-OL for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding an oxidative agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 3.2.

-

Data Analysis: Calculate the percentage of neuroprotection relative to the neurotoxin-only treated cells to determine the EC50 value. [7][8]

Potential Research Application: Antimicrobial Agent

Quinoline derivatives have a long history as antimicrobial agents. The structural features of 3-Aminoquinolin-5-OL suggest it may possess antibacterial and antifungal properties.

Hypothesized Mechanism of Action

The antimicrobial action of quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The planar quinoline ring can intercalate into bacterial DNA, while the substituents can interact with the enzyme-DNA complex.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of 3-Aminoquinolin-5-OL that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 3-Aminoquinolin-5-OL in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [1] Table 3: Representative Antimicrobial Activity of Related Quinoline Derivatives

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-hydroxyimidazolium hybrid | S. aureus | 2 | [9] |

| Quinoline-hydroxyimidazolium hybrid | C. neoformans | 15.6 | [9] |

| 5-Amino-8-hydroxyquinoline | S. aureus | Strong activity |

Potential Research Application: Fluorescent Chemical Sensor

The inherent fluorescence of the quinoline nucleus, combined with the electron-donating amino and hydroxyl groups, makes 3-Aminoquinolin-5-OL a strong candidate for development as a fluorescent sensor, particularly for metal ions.

Hypothesized Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

In its free state, the fluorescence of 3-Aminoquinolin-5-OL might be quenched. Upon binding to a metal ion, the rigid chelate complex formed by the 5-hydroxyl group and the quinoline nitrogen can restrict intramolecular vibrations and rotations, leading to a significant enhancement in fluorescence intensity.

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Protocol: Evaluation of a Fluorescent Probe for Metal Ions

This protocol outlines the steps to assess the efficacy of 3-Aminoquinolin-5-OL as a fluorescent sensor.

-

Spectroscopic Characterization: Record the absorption and emission spectra of 3-Aminoquinolin-5-OL in a suitable buffer solution to determine its photophysical properties.

-

Fluorescence Titration:

-

Place a solution of 3-Aminoquinolin-5-OL in a cuvette.

-

Incrementally add a stock solution of the target metal ion (e.g., ZnCl₂).

-

Record the fluorescence emission spectrum after each addition until the fluorescence intensity plateaus.

-

-

Selectivity Study:

-

Prepare solutions of 3-Aminoquinolin-5-OL with various potentially interfering metal ions.

-

Compare the fluorescence response in the presence of the target metal ion to that of other metal ions.

-

-

Data Analysis:

-

Plot fluorescence intensity versus metal ion concentration to determine the binding constant and limit of detection (LOD).

-

Conclusion and Future Directions

3-Aminoquinolin-5-OL stands as a molecule with considerable, albeit underexplored, potential across multiple domains of biomedical research. The structural combination of a 3-aminoquinoline and a 5-hydroxyquinoline moiety provides a strong rationale for its investigation as an anticancer, neuroprotective, and antimicrobial agent, as well as a fluorescent sensor. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate these potential applications. Future work should focus on developing a robust synthesis for 3-Aminoquinolin-5-OL, followed by comprehensive in vitro and in vivo studies to validate the hypothesized biological activities and elucidate its precise mechanisms of action. Such research holds the promise of unlocking a new class of quinoline-based therapeutics and diagnostics.

References

- BenchChem. (2025).

- MySkinRecipes. (n.d.). 3-Aminoquinolin-5-ol.

- BenchChem. (2025). Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers.

- Skała, K., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(11), 3420.

- BenchChem. (2025). Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions.

- Zainal, N. H., et al. (2021).

- Dutta, A., et al. (2018). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 17(8), 1037-1044.

- BenchChem. (2025). Navigating the Realm of Metal Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes.

- BenchChem. (2025). Application Notes and Protocols for Heterocyclic Scaffolds in the Synthesis of Neurological Disorder Drugs.

- Lin, C. H., et al. (2016). New Hydroxyquinoline-Based Derivatives as Potent Modulators of Amyloid-β Aggregations. Archiv der Pharmazie, 349(10), 744-754.

- Zhang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS omega, 3(11), 15591-15597.

- Roy, A., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.

- El-Damasy, A. K., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1251.

- Manolova, N., et al. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. International Journal of Molecular Sciences, 24(15), 11993.

- Martínez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.

- Martínez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.

- Martínez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853.

- Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(9), 3443-3480.

- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(12), 1146-1161.

- Hrytsai, I., et al. (2020). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 8(2), 154-165.

- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(12), 1146-1161.

- Kumar, S., et al. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 6296-6311.

- Experimental and Theoretical Studies on Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2022). Mini-Reviews in Medicinal Chemistry, 22(18), 2354-2374.

- Asija, S., & Asija, S. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(5), 1-18.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10.

- Al-Ostath, A. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(50), 29891-29910.

- Sabatino, M., et al. (2020). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Molecules, 25(18), 4252.

- Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561-6574.

- Chen, Y., et al. (2022). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 12(8), 639.

- Nolan, E. M., & Lippard, S. J. (2008). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 108(9), 3443-3480.

- Pop, R., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(21), 7338.

- Al-Obaid, A. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043.

- Salas-Ambrosio, P., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4307.

Sources

- 1. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-hydroxyquinoxalin-2-(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Quinoline Scaffold and the Promise of Undiscovered Territories

An In-depth Technical Guide to 3-Aminoquinolin-5-OL Derivatives and Analogues: A Scaffold with Untapped Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic applications.[1][2] From the pioneering antimalarial drug quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven their mettle in drug discovery.[3][4] The strategic placement of functional groups, particularly amino and hydroxyl moieties, profoundly influences the biological activity of these compounds. While extensive research has focused on isomers like 8-hydroxyquinoline and 5-aminoquinoline, the 3-Aminoquinolin-5-OL core remains a largely uncharted territory. This guide, therefore, ventures into this unexplored domain, providing a comprehensive technical overview of the synthesis, potential applications, and design principles for 3-Aminoquinolin-5-OL derivatives and analogues. By leveraging established chemical principles and drawing parallels from well-characterized quinoline isomers, we aim to illuminate the path for future research and development in this promising area.

The 3-Aminoquinolin-5-OL Core: A Structural Overview

The 3-Aminoquinolin-5-OL scaffold is characterized by an amino group at the C3 position and a hydroxyl group at the C5 position of the quinoline ring. This unique arrangement of electron-donating groups is anticipated to bestow distinct electronic and steric properties, influencing its interaction with biological targets. The hydrogen-bonding capabilities of both the amino and hydroxyl groups, coupled with the aromatic nature of the quinoline ring, make it a compelling candidate for targeting enzymes, receptors, and nucleic acids.

Proposed Synthetic Strategies for the 3-Aminoquinolin-5-OL Core

While the direct synthesis of 3-Aminoquinolin-5-OL is not extensively documented in peer-reviewed literature, established quinoline synthesis methodologies can be adapted to construct this novel scaffold. The choice of starting materials is critical and would likely involve precursors containing the requisite amino and hydroxyl functionalities or their protected equivalents.

Modified Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, typically generated in situ from glycerol or other sources in the presence of a strong acid and an oxidizing agent.[5][6] A plausible route to 3-Aminoquinolin-5-OL could start from 3-aminophenol.

Hypothetical Protocol for Skraup Synthesis of 5-Hydroxyquinoline:

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction is notoriously exothermic and requires careful temperature control.

-

Heating: Gently heat the reaction mixture. The temperature profile is critical and needs to be carefully controlled to prevent polymerization and charring.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

Purification: The crude 5-hydroxyquinoline can be purified by steam distillation or recrystallization.

Subsequent nitration at the 3-position followed by reduction would yield the target 3-Aminoquinolin-5-OL.

Friedländer Annulation

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][7][8] To synthesize the 3-Aminoquinolin-5-OL core, a suitably substituted 2-aminoarylcarbonyl compound would be required.

Hypothetical Protocol for Friedländer Synthesis:

-

Precursor Synthesis: Synthesize a 2-amino-6-hydroxybenzaldehyde or a related ketone. This precursor is key and may require a multi-step synthesis.

-

Condensation: React the 2-amino-6-hydroxyarylcarbonyl compound with an α-amino-acetaldehyde or α-amino-ketone equivalent (or a precursor that can be converted to the amino group post-cyclization) in the presence of an acid or base catalyst.

-

Cyclization and Dehydration: The initial condensation product will undergo intramolecular cyclization and dehydration to form the quinoline ring.

-

Purification: The resulting 3-Aminoquinolin-5-OL can be purified using standard chromatographic techniques.

Diagram of Proposed Synthetic Pathways

Caption: Proposed synthetic routes to the 3-Aminoquinolin-5-OL core.

Strategies for Derivatization and Analogue Design

The 3-amino and 5-hydroxyl groups on the quinoline core are prime handles for chemical modification, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR).

Table 1: Potential Derivatization Strategies for 3-Aminoquinolin-5-OL

| Functional Group | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| 3-Amino Group | Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amides, sulfonamides |

| Alkylation | Alkyl halides, reductive amination | Secondary and tertiary amines | |

| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Ureas, thioureas | |

| 5-Hydroxyl Group | Etherification | Alkyl halides, Williamson ether synthesis | Ethers (alkoxy, aryloxy) |

| Esterification | Acyl chlorides, anhydrides, carboxylic acids | Esters | |

| Sulfonylation | Sulfonyl chlorides | Sulfonate esters | |

| Quinoline Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents | Halogens, nitro groups at various positions |

Diagram of Derivatization Strategies

Caption: Key derivatization points on the 3-Aminoquinolin-5-OL scaffold.

Hypothesized Biological Activities and Therapeutic Targets

Based on the extensive bioactivity profile of related amino and hydroxyquinolines, derivatives of 3-Aminoquinolin-5-OL are predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[8][9] The 3-Aminoquinolin-5-OL scaffold could serve as a foundation for the development of novel kinase inhibitors, topoisomerase inhibitors, or agents that induce apoptosis. The amino and hydroxyl groups can form crucial hydrogen bonds within the active sites of these target proteins.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)[10]

-

Bruton's Tyrosine Kinase (BTK)[11]

Neuroprotective Activity

8-Hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases, partly due to their metal-chelating properties and ability to mitigate oxidative stress.[12][13][14] The 3-Aminoquinolin-5-OL core, with its potential for metal chelation and antioxidant activity, could offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The quinoline scaffold is present in numerous antibacterial and antifungal agents.[15][16] 5-Amino and 8-hydroxyquinolines have demonstrated significant antimicrobial properties. Derivatives of 3-Aminoquinolin-5-OL could be explored for their efficacy against a broad spectrum of pathogens, including drug-resistant strains.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for 3-Aminoquinolin-5-OL is unavailable, valuable insights can be gleaned from related quinoline series.

-

Substitution on the Amino Group: In many 4-aminoquinoline series, the nature of the substituent on the amino group is critical for activity.[9] Small, flexible alkyl chains or cyclic amines often enhance potency.

-

Modification of the Hydroxyl Group: The free hydroxyl group in 8-hydroxyquinolines is often essential for their metal-chelating and biological activity.[9] However, in some cases, ether or ester derivatives can improve pharmacokinetic properties.

-

Substitution on the Quinoline Ring: The introduction of small lipophilic groups or halogens at various positions on the quinoline ring can significantly modulate activity and selectivity.

Conclusion and Future Directions

The 3-Aminoquinolin-5-OL scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has outlined plausible synthetic strategies, potential derivatization pathways, and hypothesized biological activities based on the rich chemistry and pharmacology of the broader quinoline family. The next crucial steps for the scientific community are:

-

Synthesis and Characterization: The development of a robust and scalable synthesis for the 3-Aminoquinolin-5-OL core is paramount.

-

Library Synthesis: The creation of a diverse library of derivatives to systematically explore the structure-activity relationships.

-

Biological Screening: Comprehensive biological evaluation of these new compounds against a panel of relevant targets, including kinases, microbial strains, and models of neurodegeneration.

By embarking on this research, we can unlock the full therapeutic potential of this novel quinoline scaffold and contribute to the development of next-generation medicines.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PubMed Central. Retrieved January 1, 2026, from [Link]

-

Friedländer synthesis. (2023, November 11). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved January 1, 2026, from [Link]

-

Advances in polymer based Friedlander quinoline synthesis. (2014). RSC Advances. Retrieved January 1, 2026, from [Link]

-

Synthesis and Biological Activity of 5-amino- And 5-hydroxyquinolones, and the Overwhelming Influence of the Remote N1-substituent in Determining the Structure-Activity Relationship. (1992). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. Retrieved January 1, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules. Retrieved January 1, 2026, from [Link]

-

A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (1994). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

-

Skraup reaction. (2023, November 11). In Wikipedia. Retrieved January 1, 2026, from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research and Reviews: Journal of Chemistry. Retrieved January 1, 2026, from [Link]

-

The cinchona alkaloids and the aminoquinolines. (2020). In Antimalarial Agents. Retrieved January 1, 2026, from [Link]

-

SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). Journal of the Chinese Chemical Society. Retrieved January 1, 2026, from [Link]

-

(PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. (2011). International Journal of Pharmaceutical and Biomedical Research. Retrieved January 1, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (1953). Organic Reactions. Retrieved January 1, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Synthesis of amino-quinoline. (n.d.). PrepChem.com. Retrieved January 1, 2026, from [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (1944). Journal of the American Chemical Society. Retrieved January 1, 2026, from [Link]

-

Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. (1981). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 1, 2026, from [Link]

-

Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). Journal of Xenobiotics. Retrieved January 1, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar. Retrieved January 1, 2026, from [Link]

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Journal of Advance Research in Applied Science. Retrieved January 1, 2026, from [Link]

- Aminoquinoline derivatives and uses thereof. (2017). Google Patents.

-

3-Aminoquinoline. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. Retrieved January 1, 2026, from [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). International Journal of Scientific & Engineering Research. Retrieved January 1, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 1, 2026, from [Link]

-

Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). The Journal of Antibiotics. Retrieved January 1, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 1, 2026, from [Link]

-

8-Amino-5-methoxyquinoline (95%). (n.d.). Amerigo Scientific. Retrieved January 1, 2026, from [Link]

-

Technology of preparation of 8-hydroxy-5-nitroquinoline. (2019). Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved January 1, 2026, from [Link]

- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (2003). Google Patents.

-

Patents In BindingDB. (n.d.). BindingDB. Retrieved January 1, 2026, from [Link]

- Quinoline-3-carboxylic acid derivatives. (1991). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. nnpub.org [nnpub.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

Foreword: Charting the Unexplored Territory of 3-Aminoquinolin-5-OL

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Aminoquinolin-5-OL

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its versatile nature allows for extensive functionalization, leading to a vast chemical space ripe for exploration. Within this family, 3-Aminoquinolin-5-OL presents itself as a molecule of significant interest, yet it remains a largely uncharted territory in the scientific literature. Its potential applications include serving as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders and cancer, as well as in the development of derivatives with antimicrobial and anti-inflammatory activities.[3]